5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-7-9-14(10-8-11)18-21-19(26-23-18)17-13(3)25(24-22-17)16-6-4-5-15(20)12(16)2/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPHGLHGAMKBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 312.75 g/mol. The structure includes a triazole and oxadiazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. The target compound has shown in vitro activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Bacillus subtilis | 15 μg/mL |
| Enterococcus faecalis | 20 μg/mL |
These results indicate that the compound possesses considerable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
The antimicrobial action of the compound is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of halogen atoms (like chlorine) in the structure enhances lipophilicity, facilitating better penetration through bacterial membranes.
Case Studies
- Synthesis and Testing : A study synthesized derivatives of the target compound and evaluated their antimicrobial efficacy. The derivatives were tested against standard strains and exhibited varying degrees of activity. Notably, modifications to the triazole ring significantly influenced antibacterial potency .
- Comparative Analysis : Another research article compared the activity of the target compound with other known antimicrobial agents. It was found that while traditional antibiotics showed resistance in some strains, the target compound maintained efficacy, suggesting potential for use in resistant infections .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole and triazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines through DNA damage mechanisms .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. The presence of chlorine and methyl groups enhances its efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been extensively studied. Compounds similar to 5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole have been shown to reduce inflammation markers in various models, indicating potential therapeutic uses in inflammatory diseases .
Pesticidal Activity
Research has indicated that oxadiazole derivatives can act as effective pesticides. Their structure allows them to interfere with the biological processes of pests, offering a potential alternative to traditional chemical pesticides. Field trials have shown promising results in controlling pest populations while minimizing environmental impact .
Herbicidal Properties
The compound's ability to inhibit specific plant enzymes suggests potential applications as a herbicide. Studies have indicated that certain oxadiazoles can selectively inhibit weed growth without affecting crop yields .
Development of Functional Materials
The unique properties of this compound make it suitable for developing advanced materials. Its thermal stability and photochemical properties are being explored for applications in UV protection coatings and fluorescent materials .
Synthesis of Nanomaterials
Recent studies have investigated the use of oxadiazoles in synthesizing nanomaterials with enhanced optical and electronic properties. These nanomaterials show potential for applications in sensors and electronic devices due to their unique charge transport characteristics .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 3-chloro-2-methylphenyl group in the target compound introduces steric bulk and electronic effects distinct from simpler chlorophenyl or fluorophenyl analogs. This may influence binding affinity in therapeutic targets or alter crystal packing efficiency .
- Functional Group Variation: Sulfur-containing derivatives (e.g., ) exhibit enhanced electronegativity and polarizability, which correlate with improved antimicrobial efficacy compared to non-sulfur analogs.
Crystallographic and Spectroscopic Comparisons
- Crystallography : Isostructural analogs, such as compounds 4 and 5 in , crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The target compound’s 3-chloro-2-methylphenyl group may disrupt this isostructurality due to increased steric hindrance, leading to distinct packing arrangements.
- Spectroscopy : IR and NMR data for similar compounds (e.g., ) reveal characteristic peaks:
- IR : C=N stretches near 1596 cm⁻¹, C-Cl bonds at ~702 cm⁻¹.
- ¹H NMR : Aromatic protons resonate between δ 6.86–7.26 ppm; methyl groups appear as singlets near δ 2.59 ppm.
Differences in the target compound’s spectra would arise from its unique substituents, such as the 3-chloro-2-methylphenyl group’s deshielding effects.
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is absent, structurally related molecules provide insights:
- Pesticidal Applications : Oxadiazole derivatives with chloro substituents (e.g., ) are used as herbicides (e.g., oxadiazon), implying possible agrochemical utility for the target molecule.
Q & A
Q. What are the standard synthesis protocols for achieving high yield and purity of the compound?
Methodological Answer: The synthesis typically involves multi-step cyclocondensation reactions. Key steps include:
- Precursor Preparation : Reacting substituted phenylhydrazines with carbonyl derivatives to form triazole intermediates .
- Oxadiazole Formation : Cyclizing amidoxime precursors with carboxylic acids or their derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .
- Optimization : Control reaction temperature (80–120°C), solvent selection (ethanol or DMF), and catalyst loading (e.g., ammonium acetate at 20 mol%) to enhance yield .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures risk side reactions |
| Solvent | Ethanol | Balances solubility and reaction kinetics |
| Catalyst | 20 mol% ammonium acetate | Accelerates cyclization without byproducts |
Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential .
Q. How can spectroscopic techniques validate the molecular structure of the compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm). Triazole protons appear as singlets (δ 8.0–8.5 ppm) .
- ¹³C NMR : Confirm oxadiazole carbons (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (±1 Da) .
- IR Spectroscopy : Detect C=N stretches (1600–1650 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) .
Data Cross-Verification : Use combinatorial analysis (e.g., HSQC, HMBC) to resolve overlapping signals .
Q. What methodologies assess the compound’s biological activity in vitro?
Methodological Answer:
- Antibacterial Assays :
| Strain | Inhibition Zone (mm) | Reference Standard |
|---|---|---|
| E. coli | 12 ± 1 | Ciprofloxacin (20 ± 2) |
| S. aureus | 14 ± 1 | Ciprofloxacin (22 ± 2) |
Advanced Research Questions
Q. How can crystallographic tools resolve structural ambiguities in the compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) :
- Handling Data Contradictions :
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >3 Å indicate poor binding .
Q. What strategies mitigate conflicting spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Combine 2D NMR (COSY, NOESY) with high-resolution MS to distinguish isomers .
- For ambiguous NOE signals, use dynamic NMR (variable-temperature studies) to probe conformational flexibility .
- Case Study : If IR suggests unexpected carbonyl groups, recheck synthesis for potential side reactions (e.g., hydrolysis of oxadiazole under acidic conditions) .
Q. How do substituents on the phenyl rings influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test against cancer cell lines (e.g., MCF-7) via MTT assays .
- Key Trend : 4-Methylphenyl enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility .
Q. What solvent systems optimize reaction selectivity in triazole-oxadiazole coupling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
